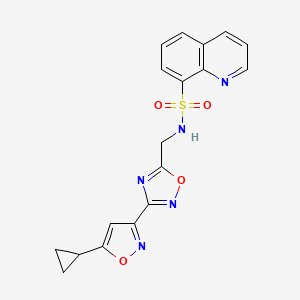
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinoline core
- A sulfonamide group
- An oxadiazole moiety
- A cyclopropylisoxazole substituent
This unique combination of structural elements suggests diverse biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Carbonic Anhydrase : Some derivatives have shown significant inhibition against carbonic anhydrase isoforms, particularly hCA IX, which is associated with tumor growth and metastasis .
- Anticancer Activity : In vitro studies have demonstrated that quinoline-based sulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves the modulation of apoptotic markers like Bax and Bcl-2 .
- Antimicrobial Properties : Sulfonamide derivatives are historically known for their antimicrobial effects, potentially applicable in treating bacterial infections .
Anticancer Activity
A study evaluating various quinoline-based sulfonamides found that specific compounds exhibited potent anticancer properties with IC50 values in the nanomolar range against breast cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| QBS 11c | MDA-MB-231 | 8.4 |
| QBS 13b | MCF-7 | 5.5 |
These results indicate strong selectivity towards cancer cells compared to normal cells .
Apoptotic Markers Assessment
The expression levels of apoptotic markers were significantly altered upon treatment with these compounds:
| Marker | Control (%) | QBS 11c (%) | QBS 13b (%) |
|---|---|---|---|
| Bax | 100 | 707 | 636 |
| Bcl-2 | 100 | 45 | 37 |
| Active Caspase-3 | 100 | 493 | 362 |
These findings suggest that the compounds promote apoptosis by increasing pro-apoptotic factors while decreasing anti-apoptotic factors .
Case Studies
-
Case Study: Anticancer Efficacy
A recent investigation into the effects of N-(cyclopropylisoxazol)-quinoline sulfonamides highlighted their potential in overcoming drug resistance in cancer therapies. The study reported enhanced efficacy when combined with traditional chemotherapeutics like Doxorubicin. -
Case Study: Carbonic Anhydrase Inhibition
Another study focused on the inhibition profiles of various sulfonamides against carbonic anhydrase isoforms. Compounds showed selective inhibition of hCA IX, indicating potential for targeted cancer therapy .
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-28(25,15-5-1-3-12-4-2-8-19-17(12)15)20-10-16-21-18(23-27-16)13-9-14(26-22-13)11-6-7-11/h1-5,8-9,11,20H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHXUABGNLWOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













